molecular formula C13H18N2O2 B12708459 N-((Dimethylcarbamoyl)methyl)propionanilide CAS No. 92033-06-2

N-((Dimethylcarbamoyl)methyl)propionanilide

Cat. No.: B12708459
CAS No.: 92033-06-2
M. Wt: 234.29 g/mol
InChI Key: DSROVVNRZSLMFR-UHFFFAOYSA-N
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Description

N-((Dimethylcarbamoyl)methyl)propionanilide is a chemical compound with a complex structure that includes a dimethylcarbamoyl group and a propionanilide moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-((Dimethylcarbamoyl)methyl)propionanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide) . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines . Substitution reactions can lead to various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-((Dimethylcarbamoyl)methyl)propionanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context . The pathways involved often include the modulation of enzymatic activity or receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((Dimethylcarbamoyl)methyl)propionanilide is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike fentanyl, which is primarily used for its analgesic properties, this compound has broader applications in various fields of research and industry .

Properties

CAS No.

92033-06-2

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-N-phenylpropanamide

InChI

InChI=1S/C13H18N2O2/c1-4-12(16)15(10-13(17)14(2)3)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3

InChI Key

DSROVVNRZSLMFR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CC(=O)N(C)C)C1=CC=CC=C1

Origin of Product

United States

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